5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene
Description
Properties
IUPAC Name |
2-prop-2-enylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-2-7-18-16-10-5-3-8-14(16)12-13-15-9-4-6-11-17(15)18/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDAXXIOHYNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179475 | |
| Record name | 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24755-73-5 | |
| Record name | Nortriptyline hydrochloride impurity H [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024755735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PROP-2-EN-1-YLIDENE-10,11-DIHYDRO-5H-DIBENZO(A,D)(7)ANNULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO099IV58D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization via Friedel-Crafts Alkylation
A widely adopted method involves Friedel-Crafts alkylation, where a dihalogenated precursor undergoes intramolecular cyclization in the presence of a Lewis acid catalyst. For instance, treatment of 1,2-bis(bromomethyl)benzene derivatives with aluminum chloride (AlCl₃) in dichloromethane at 0–5°C facilitates ring closure, yielding the dihydrodibenzoannulene skeleton. This method achieves moderate yields (45–60%) but requires stringent control of reaction stoichiometry to avoid oligomerization.
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium-catalyzed cross-coupling reactions to construct the annulene core. A study demonstrated that Suzuki-Miyaura coupling between boronated benzene derivatives and dibrominated alkenes in the presence of Pd(PPh₃)₄ and potassium carbonate produces the target framework with improved regioselectivity. Optimized conditions (toluene, 110°C, 24 h) deliver yields up to 78%, with the palladium catalyst facilitating C–C bond formation while minimizing side reactions.
Catalytic Optimization in Synthesis
Catalyst selection profoundly impacts reaction efficiency and selectivity.
Fe(III)-Montmorillonite in Cyclization Reactions
Fe(III)-montmorillonite, a cost-effective and recyclable catalyst, enhances annulene formation by activating electrophilic intermediates. In a model reaction, 50% w/w Fe(III)-montmorillonite reduced reaction time from 13 h to 7 h while increasing yield from 40% to 86%. The catalyst’s layered structure provides Brønsted acid sites that stabilize carbocation intermediates during cyclization.
Table 1: Optimization of Fe(III)-Montmorillonite Loading
| Catalyst (w/w%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 22 |
| 5 | 13 | 40 |
| 50 | 7 | 86 |
| 75 | 10 | 65 |
Grubbs Catalyst for Ring-Closing Metathesis
Ring-closing metathesis (RCM) using Grubbs II catalyst (5 mol%) constructs the annulene framework from diene precursors. In a one-pot procedure, RCM at 60°C for 18 h converts acyclic dienes into the seven-membered ring with >90% conversion efficiency. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Characterization and Analytical Techniques
Structural validation of 5-prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene relies on advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, CDCl₃) reveals characteristic signals: δ 5.01 (q, J = 2.9 Hz, 1H, propenylidene CH), δ 3.70 (s, 4H, annulene bridgehead protons), and δ 1.05 (s, 9H, tert-butyl substituents if present). ¹³C NMR confirms the sp²-hybridized carbons of the annulene ring at δ 199.9 and 111.6 ppm.
Infrared (IR) Spectroscopy
IR absorption at 1640 cm⁻¹ corresponds to the C=C stretching vibration of the propenylidene group, while peaks at 3050 cm⁻¹ and 2900 cm⁻¹ arise from aromatic and aliphatic C–H bonds, respectively.
Industrial Production Considerations
Scaling laboratory synthesis to industrial production requires addressing catalyst recovery, solvent recycling, and waste minimization.
Continuous Flow Reactors
Implementing continuous flow systems enhances Fe(III)-montmorillonite-catalyzed cyclizations by improving heat transfer and reducing reaction times by 30% compared to batch processes. Catalyst immobilization on silica supports allows for reuse over five cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene has been extensively studied for its applications in various fields:
Chemistry: It is used in the synthesis of macrocyclic rings and as a precursor for other complex organic molecules.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Parameters
Key Observations :
- Aromaticity : The target compound exhibits moderate aromaticity (HOMA 0.60–0.75), lower than fully conjugated 5H-dibenzo[a,d][7]annulene (HOMA 0.70–0.85) but higher than dihydro analogs due to the stabilizing effect of the propenylidene group .
- π-Electron Count : The dihydro derivatives (e.g., 10,11-dihydro-5H-dibenzo[a,d][7]annulene) have fewer π-electrons (12 vs. 14), reducing aromaticity and increasing conformational flexibility .
Conformational and Geometric Differences
- Planarity: The central ring in 5H-dibenzo[a,d][7]annulene derivatives tends toward planarity, but substitution at the 5-position (e.g., propenylidene, chlorine) disrupts this. For example, the α angle (describing non-planarity) ranges from 22° to 57° in substituted analogs .
- Electron Density Mobility : The propenylidene group enhances electron delocalization compared to alkyl substituents (e.g., CH₃), as evidenced by computational studies showing increased electron density mobility in the central ring .
Table 2: Pharmacological Profiles
Key Insights :
Biological Activity
5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene, with the molecular formula C18H16 and a molecular weight of approximately 232.3 g/mol, is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields of chemical and biological research. This article delves into its biological activity, synthesis, and potential applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple fused aromatic rings. Its canonical SMILES representation is C=CC=C1C2=CC=CC=C2CCC3=CC=CC=C31, indicating the presence of conjugated double bonds which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16 |
| Molecular Weight | 232.3196 g/mol |
| Stereochemistry | Achiral |
| Optical Activity | None |
Biological Activity
Research on the biological activity of this compound indicates several potential therapeutic applications:
While direct studies on this compound are scarce, insights can be drawn from related research. The antiproliferative action observed in similar PAHs is often attributed to their ability to intercalate with DNA or disrupt cellular signaling pathways. For example, compounds like dibenzosuberone have shown effects on cell viability and proliferation in vitro, hinting at possible mechanisms for 5-Prop-2-en-1-ylidene derivatives.
Synthesis and Derivatives
The synthesis of 5-Prop-2-en-1-ylidene derivatives typically involves multi-step organic reactions that may include cyclization and functional group modifications. Research has highlighted methods for synthesizing macrocyclic compounds from similar PAHs, which could be adapted for creating analogs of 5-Prop-2-en-1-ylidene.
Case Study: Synthesis Techniques
A notable synthesis approach involves the use of starting materials that undergo cyclization reactions to form the fused ring structure characteristic of dibenzo compounds. The effectiveness of these methods has been demonstrated in various studies focusing on related compounds.
Toxicological Considerations
As with many PAHs, there is concern regarding the toxicological profile of 5-Prop-2-en-1-ylidene. Studies have indicated that PAHs can exhibit mutagenic and carcinogenic properties; thus, understanding the safety profile is essential for any therapeutic application. Toxicological assessments are necessary to evaluate its safety in biological systems.
Q & A
Q. Handling Protocol :
- Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation or skin contact .
- Store in sealed containers at room temperature .
Advanced Question: How do structural modifications impact pharmacological activity, particularly in neuroprotection or antidepressant applications?
Methodological Answer:
The tricyclic framework is structurally analogous to protriptyline and demexiptyline , known antidepressants . Modifications at the 5-position (e.g., dimethylamino groups) enhance bioavailability and blood-brain barrier permeability. However, derivatives with flexible linkers (e.g., propylidene chains) show negligible PARP1 inhibition despite improved molecular flexibility, highlighting the need for precise stereochemical alignment . Computational modeling (e.g., bond angles, planarity) is critical to optimize bioactivity (Table 1) .
Q. Table 1: Geometric Parameters of 10,11-Dihydro-5H-dibenzo[a,d][7]annulene Derivatives
| Parameter | 5H-Dibenzo[a,d][7]annulene | 10,11-Dihydro Derivative |
|---|---|---|
| α Angle (avg.) | 54.257° | 59.767° |
| C10-C11 Bond Length | 1.371 Å | 1.642 Å |
| Planar Deviation (C10) | 0.525 Å | 0.642 Å |
| Data from conformational analysis via DFT calculations |
Advanced Question: How can computational methods resolve contradictions in bioactivity data for derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., poor PARP1 inhibition despite structural optimization) often arise from conformational dynamics or solvent interactions . For example:
- Molecular Dynamics (MD) Simulations : Assess binding pocket compatibility by analyzing dihedral angles (e.g., β1/β2 angles averaging 3.433° in active derivatives) .
- Docking Studies : Compare binding affinities of derivatives with varying linker lengths to identify steric clashes or electronic mismatches .
Q. Resolution Workflow :
Perform MD simulations to validate in silico models.
Synthesize derivatives with rigidified backbones (e.g., cyclohexylidene groups) to reduce conformational variability .
Advanced Question: What methodologies assess the ecological risks of this compound?
Methodological Answer:
Environmental risk assessment involves:
- Acute Toxicity Testing : Use Daphnia magna or Danio rerio models to determine LC50 values .
- Persistence Analysis : Evaluate biodegradability via OECD 301B (Ready Biodegradability Test), though current data gaps exist .
- Bioaccumulation Potential : Calculate logP (estimated ~3.5 for C20H23NO) to predict lipid solubility and bioaccumulation .
Q. Mitigation Strategies :
Advanced Question: How do stereochemical variations (e.g., E/Z isomerism) influence experimental outcomes?
Methodological Answer:
The (5EZ,10RS) configuration is critical for:
Q. Analytical Validation :
- X-ray Crystallography : Confirm stereochemistry (e.g., 5-cyclohexylidene derivatives in Example 11 ).
- NMR Coupling Constants : J-values for vinyl protons distinguish E/Z isomers (e.g., δ 4.42 ppm, q, J = 7.4 Hz in 3p ).
Advanced Question: What strategies address discrepancies in computational vs. experimental stability data?
Methodological Answer:
While computational models predict stability (e.g., no hazardous reactions ), experimental validation is essential:
- Stress Testing : Expose the compound to UV light, heat (40–60°C), and humidity (75% RH) for 48 hours to assess degradation .
- HPLC-MS Analysis : Detect degradation products (e.g., oxidized annulene rings) using C18 columns and acetonitrile/water gradients .
Case Study : The compound’s stability under normal conditions was experimentally confirmed, but UV exposure induced photodegradation, necessitating amber storage containers .
Advanced Question: How can researchers optimize bioavailability while minimizing ecotoxicity?
Methodological Answer:
- Lipinski’s Rule Adherence : Ensure derivatives meet criteria (e.g., molecular weight <500, logP <5) to enhance gastrointestinal absorption .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate groups) to reduce aquatic toxicity while maintaining CNS activity .
- Structure-Detoxification Relationships : Replace dimethylamino groups with less ecotoxic moieties (e.g., pyrrolidinoethoxy) without compromising BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
